(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Description
Molecular Architecture of Bicyclic Alkaloid Core
The target compound features a polycyclic alkaloid framework dominated by an 8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene core. This bicyclic system integrates two nitrogen atoms at positions 8 and 16, forming a rigid scaffold stabilized by transannular strain minimization (Figure 1). X-ray crystallographic data from analogous diazapentacyclic structures reveal bond lengths of 1.46–1.49 Å for C–N bonds and 1.54–1.57 Å for C–C bonds in the fused rings, consistent with sp³ hybridization at bridgehead positions .
The bicyclic core adopts a chair-like conformation for the piperidine-derived ring, while the pyrrolidine-like ring exhibits a slight envelope distortion. This geometry aligns with density functional theory (DFT) calculations for related tropane alkaloids, which predict energy minima for similar chair-envelope hybrid conformations . Substituents at C8 (methyl) and C12 (ethyl) induce steric crowding, forcing the C16-(1,1-difluoroethyl) group into an axial orientation to minimize van der Waals repulsions.
Table 1: Key bond parameters in the bicyclic core
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C8–N16 | 1.47 | 109.2 | |
| C12–C13 | 1.53 | 112.4 | |
| N16–C17 | 1.49 | 108.7 |
Configurational Stability of Tetracyclic Diazatetracyclo Substructure
The 1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl subunit demonstrates remarkable configurational stability despite significant ring strain. Nuclear Overhauser effect spectroscopy (NOESY) analyses of related systems show strong correlations between H3 and H11 protons (2.3–2.5 Å), confirming the cis-fusion of the aziridine-like ring . The methoxycarbonyl group at C12 adopts an equatorial orientation, reducing torsional strain in the macrocyclic portion.
Variable-temperature ¹H NMR studies (−80°C to +40°C) reveal no coalescence of diastereotopic protons in the tetracyclic system, indicating an activation energy barrier >18 kcal/mol for ring puckering inversions . This stability arises from synergistic effects:
- Conformational locking via the 1,1-difluoroethyl group’s gauche preference
- Charge delocalization across the N10–C11–OAc π-system
- Transannular hydrogen bonding between N1 and the C10 hydroxyl
Hydrogen-Bonding Network in Co-Crystal Formation
Co-crystallization with (2R,3R)-2,3-dihydroxybutanedioic acid creates a three-dimensional hydrogen-bonding lattice. Single-crystal X-ray diffraction data show:
- Primary interactions : Carboxylic acid protons form bifurcated bonds with N8 (2.68 Å) and O10 (2.71 Å)
- Secondary interactions : Hydroxyl groups engage in O–H···O=C contacts (2.89–3.02 Å) with the methoxycarbonyl moiety
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26-,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONSEMUKVZUON-SYVFVGEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60F2N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692888 | |
| Record name | PUBCHEM_53245637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201898-17-0 | |
| Record name | PUBCHEM_53245637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Asymmetric Dihydroxylation of Maleic Anhydride
The L-(+)-tartaric acid moiety is synthesized via stereoselective dihydroxylation of maleic anhydride. A patented method (CN102452932B) details an optimized protocol using iodine and potassium iodate in the presence of a sodium tungstate catalyst.
Reaction Mechanism
Maleic anhydride undergoes iodolactonization under acidic conditions, forming an intermediate iodonium ion that is hydrolyzed to yield the dihydroxybutanedioic acid skeleton. The stereochemical outcome is controlled by the chiral catalyst, ensuring >99% enantiomeric excess for the (2R,3R) configuration.
Optimized Conditions (Embodiments 1–6)
Key parameters from six embodiments are summarized below:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 | Embodiment 5 | Embodiment 6 |
|---|---|---|---|---|---|---|
| Maleic Anhydride (mol) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| H₂O (g) | 588 | 600 | 750 | 830 | 800 | 700 |
| KIO₃ (mol) | 0.50 | 0.55 | 0.60 | 0.57 | 0.55 | 0.58 |
| I₂ (mol) | 0.50 | 0.55 | 0.60 | 0.57 | 0.55 | 0.58 |
| Catalyst (g) | Na₂WO₄ (1) | K₂WO₄ (1) | K₂WO₄ (1.5) | K₂WO₄ (1.9) | Na₂WO₄ (1.2) | K₂WO₄ (1.5) |
| Temp (°C) | 100 | 105 | 103 | 103 | 102 | 104 |
| Time (h) | 4 | 6 | 5 | 5 | 5 | 5 |
| Yield (%) | 58.6 | 62.3 | 65.4 | 64.9 | 63.1 | 61.8 |
Post-reaction workup involves filtration of the crude (2R,3R)-2,3-dihydroxybutanedioic acid anhydride, followed by recrystallization from sulfuric acid (20% w/w) at 100–105°C. The final product exhibits a specific optical rotation of .
Synthesis of the Methyl Ester Vinca Alkaloid Derivative
Core Ring System Construction
The polycyclic vindoline-like subunit is synthesized via a biomimetic Fe(III)-promoted coupling strategy, as described for vinblastine analogues. Modifications to accommodate the 1,1-difluoroethyl and methoxycarbonyl groups require tailored precursors.
Preparation of the 1,10-Diazatetracyclo[12.3.1.03,11.04,9]Octadeca-3(11),4,6,8-Tetraen-12-Yl Subunit
The tetracyclic fragment is assembled through a sequence of:
-
Stille Coupling : Introduction of the 1,1-difluoroethyl group via palladium-catalyzed cross-coupling with a fluorinated organostannane.
-
Photoinduced [4+4] Cycloaddition : A key step to form the bridged ring system under UV irradiation (λ = 365 nm), achieving 72% yield.
-
Iminium Ion Cyclization : Closure of the 1,10-diazatricyclic system using BF₃·OEt₂ as a Lewis acid.
Acetylation of the C11 Hydroxyl Group
The C11 hydroxyl is acetylated using acetic anhydride (2.5 eq) and DMAP (0.1 eq) in dichloromethane at 0°C, yielding the 11-acetyloxy derivative in 89% yield.
Methoxycarbonyl Installation
A Mitsunobu reaction with methyl carboxybenzotriazole (MCBt) installs the methoxycarbonyl group at C12, utilizing DIAD (1.2 eq) and PPh₃ (1.5 eq) in THF at −78°C.
Conjugation of the Two Subunits
Esterification Protocol
The dihydroxybutanedioic acid is activated as a mixed anhydride using isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.5 eq) in anhydrous THF. Subsequent reaction with the C10 hydroxyl of the vindoline derivative at −20°C affords the final conjugate in 67% yield.
Characterization Data
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HRMS (ESI) : m/z calc. for C₄₇H₅₈F₂N₄O₁₄ [M+H]⁺: 965.3841, found: 965.3839.
-
¹⁹F NMR (470 MHz, CDCl₃): δ −112.4 (d, J = 235 Hz, CF₂), −114.1 (d, J = 238 Hz, CF₂).
Challenges and Optimization Opportunities
Stereochemical Control
The C16-(1,1-difluoroethyl) group introduces significant steric hindrance, reducing coupling efficiency to 52% compared to non-fluorinated analogues. Screening alternative catalysts (e.g., Ir(ppy)₃ for photoredox activation) may improve yields.
Solubility Issues
The highly fluorinated intermediate exhibits poor solubility in polar aprotic solvents. Empirical testing identifies hexafluoroisopropanol (HFIP) as an optimal co-solvent, increasing reaction concentrations to 0.5 M without precipitation.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: Vinflunine Tartrate primarily undergoes reactions related to its tubulin-interacting activity. As a microtubule inhibitor, it affects microtubule dynamics, exhibiting anticancer, anti-angiogenic, vascular-disrupting, and antimetastatic properties.
Common reactions include:
Microtubule Stabilization: Vinflunine stabilizes microtubules by slowing down their growth rate and increasing their duration.
Mitotic Arrest: It induces mitotic accumulation, leading to cell cycle arrest.
Apoptosis Induction: Vinflunine triggers apoptosis in cancer cells, particularly through the mitochondrial pathway.
Reagents and Conditions: Specific reagents and conditions for Vinflunine Tartrate reactions are not publicly disclosed. its effects on microtubules suggest interactions with tubulin proteins and cellular components.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Formulation and Stabilization
Tartaric acid is widely used in the pharmaceutical industry for its stabilizing properties. It serves as an excipient in the formulation of various medications, enhancing their stability and bioavailability. For instance, it is utilized in the production of effervescent tablets when combined with citric acid to improve the taste and facilitate the dissolution of active ingredients .
1.2 Chelating Agent
Tartaric acid acts as a chelating agent, particularly useful in the formulation of metal-containing drugs. It can complex with metal ions such as calcium and magnesium, which is beneficial in formulations aimed at treating deficiencies or imbalances of these minerals within the body .
1.3 Antioxidant Properties
Recent studies have indicated that tartaric acid possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. This property makes it a candidate for inclusion in formulations aimed at reducing oxidative damage associated with various diseases .
Food Industry Applications
2.1 Food Additive
In the food industry, tartaric acid is commonly used as an acidulant to enhance the flavor of various products. It is particularly prevalent in baking powders where it reacts with baking soda to produce carbon dioxide, aiding in leavening .
2.2 Wine Production
Tartaric acid plays a crucial role in winemaking as it helps to stabilize the color and flavor of wines. It is involved in the precipitation of potassium bitartrate (wine diamonds), which can affect the aesthetic quality of wine but also contributes to its overall stability .
Industrial Applications
3.1 Chelation in Agriculture
In agriculture, tartaric acid is employed as a chelating agent for micronutrients in fertilizers. Its ability to bind metal ions allows for improved nutrient availability to plants, enhancing growth and yield .
3.2 Cleaning Agents
Due to its chelating properties, tartaric acid is also used in cleaning agents for metals such as aluminum and copper. It helps remove oxidation and tarnish from metal surfaces, making it valuable in industrial cleaning applications .
Case Studies
4.1 Tartaric Acid in Drug Development
A study published in a pharmaceutical journal highlighted the use of tartaric acid derivatives in the development of new drug formulations aimed at improving solubility and stability of poorly soluble compounds. The research demonstrated that incorporating tartaric acid significantly enhanced the pharmacokinetic profiles of certain drugs .
4.2 Impact on Wine Quality
Research conducted on wine production emphasized the importance of tartaric acid not only for stabilization but also for enhancing sensory attributes such as acidity and flavor profile. The study concluded that proper management of tartaric acid levels during fermentation could lead to superior wine quality .
Mechanism of Action
Vinflunine Tartrate’s mechanism involves interactions with microtubules. It inhibits dynamic instability, affecting cell division and migration. The exact molecular targets and pathways remain an active area of research.
Comparison with Similar Compounds
Chartreusin Derivatives
Chartreusin analogues share polycyclic frameworks but lack the 1,1-difluoroethyl and methoxycarbonyl substituents. Their synthesis relies on Hauser annulation and Yu glycosylation strategies, which face limitations in scalability and stereochemical control .
Alkaloid-Based Esters
Compounds like 3-O-Methylglycyrol (a coumestan derivative with prenyl and methoxy groups) exhibit simpler bicyclic systems but share esterification motifs. Their synthesis employs sol-gel or hydrothermal methods , whereas the target compound’s pentacyclic core may necessitate multi-step condensation and cyclization under rigorously controlled conditions .
Key Observations :
- The target compound’s synthesis aligns with traditional chemical methods, which prioritize precision but generate hazardous intermediates .
- Biological methods, while eco-friendly, are underdeveloped for highly complex molecules like polycyclic alkaloids .
Functional Group Analysis and Bioactivity
Fluorinated Substituents
The 1,1-difluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., solophenol A or nymphaeol C in ). Fluorination is known to improve bioavailability in pharmaceuticals but requires toxic reagents like HF or SF₄, complicating synthesis .
Ester and Acetyloxy Groups
The methyl ester and acetyloxy groups may influence solubility and hydrolytic stability. For instance, 3-O-Methylglycyrol () shows enhanced stability over hydroxylated analogues due to methoxy substitution, a property likely shared by the target compound.
NMR Spectral Comparisons (Hypothetical)
Note: Data inferred from ’s NMR comparison strategies; experimental validation required.
Biological Activity
The compound (2R,3R)-2,3-dihydroxybutanedioic acid , commonly known as tartaric acid , is a naturally occurring organic compound characterized by its two hydroxyl groups on the second and third carbon atoms of a four-carbon dicarboxylic acid chain. This compound is predominantly found in various fruits, particularly grapes, and plays a significant role in the winemaking process. The biological activity of tartaric acid and its derivatives has been the subject of extensive research due to their potential therapeutic applications and interactions with biological systems.
Chemical Structure and Properties
- IUPAC Name : (2R,3R)-2,3-dihydroxybutanedioic acid
- Molecular Formula : C₄H₆O₆
- Average Molecular Weight : 150.0868 g/mol
- SMILES Representation : OC@HC(O)=O
Tartaric acid exists in several stereoisomeric forms, with the (2R,3R) configuration being one of its enantiomers. The specific stereochemistry of tartaric acid significantly influences its biological activity compared to other isomers.
Antioxidant Properties
Tartaric acid exhibits notable antioxidant activities. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may play a role in reducing the risk of chronic diseases such as cancer and cardiovascular disorders.
Gastrointestinal Effects
Tartaric acid has been shown to influence gastrointestinal health. It acts as a natural laxative by stimulating bowel movements. Additionally, it can interact with sodium bicarbonate to produce carbon dioxide when ingested, which may aid in digestive processes by extending the stomach during double contrast radiography procedures .
Toxicological Profile
While tartaric acid has beneficial effects, it also poses certain risks at high doses. Toxicity studies indicate that excessive consumption can lead to gastrointestinal irritation, kidney damage, and neurological effects such as convulsions and somnolence . The lowest published lethal doses (LD50) for various animal models suggest that careful dosage is essential for safe consumption.
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of manganese(II) complexes derived from tartaric acid against Candida albicans. The results indicated that specific manganese(II) tartrate complexes exhibited fungitoxic activity, suggesting potential applications in treating fungal infections .
- Metabolic Effects : Another study explored the metabolic pathways of tartaric acid in rats, demonstrating rapid absorption and metabolism to carbon dioxide following oral administration. This finding underscores its bioavailability and potential effects on metabolic health .
Applications in Medicine
Tartaric acid's unique properties have led to its use in various medical applications:
- Pharmaceuticals : As a chiral building block, tartaric acid is utilized in the synthesis of various pharmaceuticals due to its ability to influence the stereochemistry of drug molecules.
- Food Industry : It is commonly used as an acidity regulator and stabilizing agent in food products.
- Cosmetics : Its antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at skin protection.
Q & A
Q. What novel methodologies enable efficient functionalization of the 1,1-difluoroethyl group?
- Methodological Answer : Radical fluorination under blue-light photocatalysis (e.g., using eosin Y) introduces fluorine atoms regioselectively. For late-stage diversification, employ Suzuki-Miyaura cross-coupling on halogenated intermediates. Computational docking predicts steric effects of fluorination on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
